REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].F[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([F:16])=[CH:9][CH:8]=1.[F:17][C:18]1[CH:19]=[CH:20][C:21]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[C:22]([CH:24]=1)[NH2:23].[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[F:16][C:10]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:7]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[CH:8][CH:9]=1.[F:17][C:18]1[CH:19]=[CH:20][C:21]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[C:22]([NH:23][C:3]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:4])[CH:24]=1
|
Name
|
|
Quantity
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0.46 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
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Name
|
|
Quantity
|
0.8 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(N)C1)OCC(C)C
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Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(N)C1)OCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=CC1)OCC(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 78% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |